N-(naphthalen-2-ylsulfonyl)-1-naphthamide
CAS No.: 696640-65-0
Cat. No.: VC4880667
Molecular Formula: C21H15NO3S
Molecular Weight: 361.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696640-65-0 |
|---|---|
| Molecular Formula | C21H15NO3S |
| Molecular Weight | 361.42 |
| IUPAC Name | N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |
| Standard InChI Key | RWNHOGBPEMXZRR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features:
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Naphthalene-2-sulfonyl group: A sulfonamide moiety attached to the 2-position of a naphthalene ring.
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1-naphthamide: An amide bond connecting a naphthalene ring at the 1-position to the sulfonyl group.
The molecular formula is C₂₁H₁₅NO₃S, with a molecular weight of 379.41 g/mol (calculated from constituent elements).
Table 1: Key Structural Elements
| Component | Position | Functional Groups |
|---|---|---|
| Naphthalene core | 2-position | Sulfonamide (-SO₂-NH-) |
| Naphthalene core | 1-position | Amide (-NH-C=O) |
Synthesis and Preparation Methods
General Synthesis Strategy
The synthesis typically involves two stages:
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Formation of the sulfonyl chloride intermediate: Naphthalene-2-sulfonic acid reacts with a chlorinating agent (e.g., PCl₅ or SOCl₂) to yield naphthalene-2-sulfonyl chloride .
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Coupling with 1-naphthylamine: The sulfonyl chloride reacts with 1-naphthylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Table 2: Representative Synthesis Procedure
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonyl chloride | Naphthalene-2-sulfonic acid + PCl₅, 80°C | ~85–90 |
| Sulfonamide coupling | 1-Naphthylamine, Et₃N, DCM, RT | ~70–80 |
| Purification | Column chromatography (EtOAc/hexane) | ~90 |
Optimization and Key Considerations
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Solvent selection: Dichloromethane or tetrahydrofuran (THF) is preferred for coupling reactions due to solubility and inertness .
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Base choice: Triethylamine or pyridine is used to neutralize HCl generated during the reaction .
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Purification: Flash chromatography with ethyl acetate/hexane mixtures ensures high purity .
Characterization Techniques and Data
Spectroscopic Analysis
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.5–10.8 (amide NH), 8.0–8.5 (aromatic H) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (amide C=O), 135–145 (aromatic C) |
| IR | 3350 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O), 1160–1250 cm⁻¹ (SO₂) |
| HRMS | [M+H]⁺ at m/z 380.0831 (calculated) |
Data extrapolated from analogous sulfonamides in the literature .
Thermal and Stability Properties
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Thermal stability: Decomposition typically occurs above 200°C, as observed in related naphthalene-sulfonyl compounds .
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Solubility: Low solubility in water but moderate solubility in polar aprotic solvents like DMSO or DMF .
| Compound | Target/Activity | Reference |
|---|---|---|
| N-(4-Phenylpiperazinyl)sulfonamide | Serotonin receptors | |
| Naphthalene-sulfonyl diaziridine | Antimicrobial |
Materials Science
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Organic semiconductors: Naphthalene derivatives are used in optoelectronic materials due to π-conjugation .
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Fluorescent probes: Sulfonamide groups enhance solubility for imaging applications .
Challenges and Future Research
Synthetic Limitations
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Regioselectivity: Competing sulfonylation at the 1- vs. 2-position of naphthalene requires controlled conditions .
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Scalability: Gram-scale synthesis may require optimization of reaction times and solvent ratios .
Unexplored Frontiers
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Catalytic applications: Potential use in asymmetric catalysis, leveraging the sulfonyl group’s electron-withdrawing nature.
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Biological profiling: High-throughput screening to identify targets for anticancer or antiviral activity.
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